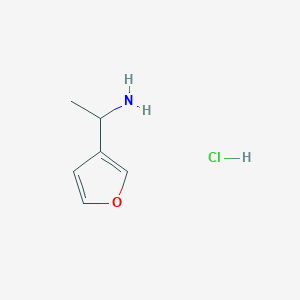

1-(Furan-3-yl)ethan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUYLMGGLPAIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-46-7 | |

| Record name | 1-(furan-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Furan-3-yl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 1-(furan-3-yl)ethan-1-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental principles governing its basicity, drawing comparisons with analogous aliphatic and benzylic amines. Detailed, field-proven methodologies for the experimental determination of its acid dissociation constant (pKa) are presented, including potentiometric titration and UV-Vis spectrophotometry. This guide is intended to equip researchers with the theoretical understanding and practical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Basicity in Drug Development

The basicity of a molecule, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a critical physicochemical parameter in drug design and development. It profoundly influences a compound's aqueous solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. For a molecule like this compound, understanding its basic properties is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. The presence of the furan moiety, a versatile heterocyclic scaffold found in numerous bioactive compounds, introduces unique electronic effects that modulate the basicity of the ethanamine side chain.[1] This guide will dissect these influences and provide the necessary tools for their empirical validation.

Molecular Structure and Theoretical Basicity

The basicity of this compound arises from the lone pair of electrons on the nitrogen atom of the amino group. In its hydrochloride salt form, this nitrogen is protonated, forming an ammonium cation. The equilibrium between the protonated (conjugate acid) and the free base form in solution dictates the compound's properties.

Figure 1: Acid-base equilibrium of 1-(furan-3-yl)ethan-1-amine.

Factors Influencing Basicity

Several structural features influence the basicity of the amino group in 1-(furan-3-yl)ethan-1-amine:

-

Inductive Effects: The ethyl group attached to the nitrogen is an electron-donating group (+I effect), which increases the electron density on the nitrogen, making the lone pair more available for protonation. This generally makes alkylamines more basic than ammonia.[2]

-

Hybridization: The nitrogen atom in the amine is sp³ hybridized. The lone pair resides in an sp³ orbital, which has less s-character compared to sp² or sp hybridized orbitals. This lower s-character means the electrons are held less tightly by the nucleus, contributing to greater basicity.[1]

-

Electronic Effects of the Furan Ring: The furan ring's influence is more complex. While the oxygen atom in the furan ring is electron-withdrawing through induction, the ring itself is aromatic and can participate in resonance. The overall electronic effect of the 3-furyl group is generally considered to be electron-withdrawing, which would be expected to decrease the basicity of the amine compared to a simple alkylamine. However, the separation of the amino group from the ring by a methylene bridge in a benzylic-like position mitigates this effect compared to anilines where the nitrogen is directly attached to the aromatic ring.

pKa Estimation and Comparative Analysis

| Compound | Structure | pKa of Conjugate Acid | Rationale for Comparison |

| Ethylamine | CH₃CH₂NH₂ | 10.75[3] | A simple alkylamine for baseline comparison. |

| Benzylamine | C₆H₅CH₂NH₂ | 9.34 | The phenyl group is electron-withdrawing, reducing basicity compared to ethylamine. |

| Furfurylamine (Furan-2-yl)methanamine) | C₄H₃OCH₂NH₂ | 8.89[4] | The furan-2-yl group is more electron-withdrawing than a phenyl group, further reducing basicity. |

| (Tetrahydrofuran-3-yl)methanamine | C₄H₇OCH₂NH₂ | 9.96 (Predicted)[5] | The saturated tetrahydrofuran ring lacks aromaticity and its effect is primarily inductive, leading to a higher predicted basicity than furfurylamine. |

| 1-(Furan-3-yl)ethan-1-amine | C₄H₃O(CH₃)CHNH₂ | Estimated ~9.0 - 9.5 | The 3-furyl group is expected to be electron-withdrawing. The additional methyl group on the carbon adjacent to the nitrogen will have a slight electron-donating effect. Therefore, the pKa is anticipated to be slightly lower than that of ethylamine but potentially in a similar range to or slightly higher than furfurylamine. |

Based on this comparative analysis, the pKa of the conjugate acid of 1-(furan-3-yl)ethan-1-amine is estimated to be in the range of 9.0 to 9.5. This places it as a moderately strong base, suitable for forming stable hydrochloride salts while still being able to be deprotonated under physiological conditions.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

Potentiometric Titration

This is a robust and widely used method for pKa determination.[6][7] It involves monitoring the pH of a solution of the amine hydrochloride as a strong base is added.

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Accurately weigh approximately 0.1476 g of this compound and dissolve it in 100 mL of deionized, CO₂-free water to prepare a ~0.01 M solution.

-

Prepare a standardized ~0.1 M solution of sodium hydroxide (NaOH).

-

-

Instrumentation Setup and Calibration:

-

Calibrate a pH meter with at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Place a known volume (e.g., 50.0 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the standardized NaOH solution in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence point, which corresponds to the peak of the derivative curve.

-

The pKa is the pH value at the half-equivalence point (Veq/2).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the site of protonation, as the UV-Vis spectrum will change with pH.[8][9]

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11).

-

-

Spectral Measurement:

-

For each buffer solution, prepare a sample containing a constant concentration of the amine.

-

Record the UV-Vis absorption spectrum for each sample, including a fully protonated sample (in acidic solution, e.g., pH 2) and a fully deprotonated sample (in basic solution, e.g., pH 12).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Practical Implications for Drug Development

The basicity of this compound has several important consequences for its use in drug development:

-

Salt Formation and Solubility: Its basic nature allows for the formation of a stable hydrochloride salt, which typically exhibits improved aqueous solubility and stability compared to the free base. This is a crucial property for formulation and bioavailability.

-

Physiological pH Behavior: With an estimated pKa in the range of 9.0-9.5, at physiological pH (~7.4), a significant portion of the compound will exist in its protonated, charged form. This will influence its ability to cross biological membranes and interact with target proteins.

-

Drug-Receptor Interactions: The ability of the amino group to be protonated allows for the formation of ionic bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, which can be a key contributor to binding affinity.

Conclusion

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its basic properties is essential for its effective application. This guide has provided a theoretical framework for understanding the factors that influence its basicity, offered an estimated pKa value based on comparative analysis, and detailed robust experimental protocols for its precise determination. By leveraging this knowledge, researchers can make more informed decisions in the design and development of novel therapeutics incorporating this promising scaffold.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

-

Karakuş, S., & Küçükgüzel, İ. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 209-218. [Link]

-

Ross, A. M., & Riley, C. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

-

Pharmaguideline. (2023). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. Chemistry Stack Exchange. [Link]

-

ResearchGate. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

-

ResearchGate. (2008). Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans. [Link]

-

Avdeef, A., & Tsinman, K. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 11-22. [Link]

-

Jimoh, A. O., & Aris, M. M. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3). [Link]

-

Leito, I., & Koppel, I. (2023). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Pharma Tutor. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

PK SMPS Classes. (2020, August 28). Effect of Substituents on Basicity of Aromatic Amines. [Video]. YouTube. [Link]

-

ResearchGate. (2018). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. [Link]

-

National Institutes of Health. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Quora. (2023). What is the pKa value of ethylamine and aniline?[Link]

-

PubChemLite. (n.d.). 1-(furan-3-yl)methanamine. [Link]

-

Stenutz. (n.d.). furan-3-yl-phenylmethanone. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(Furan-3-yl)ethan-1-amine | C6H9NO | CID 15721844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pharmaguru.co [pharmaguru.co]

1-(Furan-3-yl)ethan-1-amine hydrochloride chemical structure

An In-depth Technical Guide to 1-(Furan-3-yl)ethan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest to researchers in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active compounds, and its incorporation into chiral building blocks offers a pathway to novel therapeutics.[1][2] This document details the chemical identity, physicochemical properties, a robust synthetic protocol via reductive amination, and thorough analytical characterization methods for this compound. Furthermore, it explores its potential applications as a versatile intermediate in drug discovery, supported by an understanding of the broad biological significance of furan derivatives.[3][4] Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is the salt form of a primary amine containing a furan ring. The ethylamine side chain is attached at the 3-position of the furan ring, and the carbon atom bonded to the amine group is a stereocenter. Consequently, the compound can exist as a racemate or as individual (R) or (S) enantiomers.[5][6] The hydrochloride salt enhances the compound's stability and water solubility, making it more convenient for handling and formulation studies.

Structure and Nomenclature

The chemical structure consists of a furan ring, an ethylamine group, and a hydrochloride salt.

Caption: Chemical structure of this compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₀ClNO[7]

-

CAS Numbers:

Physicochemical Data

The following table summarizes key physicochemical properties for the hydrochloride salt and the corresponding free base. Data for the free base is often computed and provides insight into the molecule's intrinsic properties.

| Property | 1-(Furan-3-yl)ethan-1-amine HCl | 1-(Furan-3-yl)ethan-1-amine (Free Base) | Reference |

| Molecular Weight | 147.60 g/mol | 111.14 g/mol | [7],[8] |

| Appearance | White to off-white solid (expected) | Liquid or low-melting solid | |

| InChI Key | VAUYLMGGLPAIED-UHFFFAOYSA-N | SBVKKZRVKMOURL-UHFFFAOYSA-N | [7],[8] |

| Topological Polar Surface Area | N/A | 39.2 Ų | [8] |

| Hydrogen Bond Donor Count | 2 (as ammonium) | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [8] |

| XLogP3-AA (Lipophilicity) | N/A | 0.2 | [8] |

| Rotatable Bond Count | N/A | 1 | [8] |

Synthesis and Purification

The most direct and efficient synthesis of 1-(furan-3-yl)ethan-1-amine is the reductive amination of the corresponding ketone, 1-(furan-3-yl)ethanone (also known as 3-acetylfuran).[9][10] This method involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[11] The final step is the precipitation of the hydrochloride salt.

Synthesis Workflow

The overall process can be visualized as a three-stage workflow: imine formation, reduction, and salt formation/isolation.

Caption: Workflow for the synthesis of 1-(Furan-3-yl)ethan-1-amine HCl.

Detailed Experimental Protocol (Racemic Synthesis)

This protocol describes a laboratory-scale synthesis. For enantioselective synthesis, a chiral catalyst and specific conditions would be required.[12][13]

Materials:

-

1-(Furan-3-yl)ethanone (1.0 eq)

-

Ammonium acetate (5-10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) or Hydrogen (H₂) with a catalyst (e.g., Pd/C, Raney Nickel)[14]

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

Procedure:

-

Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 1-(furan-3-yl)ethanone and ammonium acetate. Dissolve the solids in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Reduction:

-

Method A (Chemical Reduction): Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise, ensuring the internal temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine is fully consumed.

-

Method B (Catalytic Hydrogenation): Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of Pd/C or Raney Nickel. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

-

-

Work-up and Isolation of Free Base:

-

Carefully quench the reaction by slowly adding water. If using catalytic hydrogenation, first filter the mixture through a pad of celite to remove the catalyst.

-

Reduce the volume of methanol under reduced pressure.

-

Add saturated NaHCO₃ solution to basify the mixture (pH > 9) and partition with dichloromethane.

-

Separate the organic layer and extract the aqueous layer two more times with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(furan-3-yl)ethan-1-amine free base.

-

-

Purification (Optional): The crude amine can be purified by silica gel column chromatography or vacuum distillation if necessary.

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or DCM).

-

Slowly add a solution of HCl in ether or dioxane (1.0-1.1 eq) with stirring.

-

The hydrochloride salt will precipitate as a solid. Stir the resulting slurry for 30-60 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the methine proton (CH-NH₃⁺), and the methyl group protons. The furan protons typically appear in the aromatic region (~6.5-7.5 ppm).[15] The methine proton will be a quartet coupled to the methyl group, and the methyl group will be a doublet. The ammonium protons (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct carbon signals. Four signals will correspond to the furan ring carbons (two CH and two quaternary C-O carbons), and two signals will correspond to the ethylamine side chain (methine and methyl carbons). A reference 13C NMR spectrum for the free base is available on SpectraBase.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. A broad band between 2500-3000 cm⁻¹ is characteristic of the ammonium salt (N-H stretch). C-H stretches from the alkyl and aromatic groups will appear around 2900-3100 cm⁻¹. C=C stretching from the furan ring will be observed around 1500-1600 cm⁻¹. The C-O-C stretch of the furan ring typically appears in the 1000-1200 cm⁻¹ region.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₀NO⁺ (calculated exact mass: 112.07).

-

Purity Analysis: Purity should be assessed by HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography, after derivatization or as the free base) and confirmed by the absence of significant impurity signals in the NMR spectra.

Applications in Research and Drug Development

The furan ring is a versatile scaffold in medicinal chemistry, present in drugs with activities ranging from antibacterial and anticancer to anti-inflammatory and cardiovascular.[2][3] It can act as a bioisostere for a phenyl ring, offering modified electronic properties and metabolic stability.[2]

This compound serves as a valuable chiral building block for introducing this privileged scaffold into more complex molecules. Its primary amine functionality is a key reactive handle for a variety of chemical transformations:

-

Amide and Sulfonamide Formation: The amine can be readily acylated or sulfonylated to explore structure-activity relationships (SAR) in lead optimization campaigns.

-

Further Reductive Amination: It can be used as the amine component in a second reductive amination reaction to build secondary amines with diverse substituents.

-

Heterocycle Synthesis: The amine can serve as a key precursor in the construction of larger heterocyclic systems, such as imidazoles or pyrimidines, which are common in drug molecules.[16]

The chirality of the molecule is particularly important, as the stereochemistry of drug candidates often dictates their efficacy and safety. Access to both (R) and (S) enantiomers allows for a thorough investigation of stereospecific interactions with biological targets.[5][6] Patents for the free base structure indicate its utility in the synthesis of novel chemical entities.[8][17]

Handling, Storage, and Safety

Safety and Hazard Information

-

GHS Hazard Statements (for free base): The free base, 1-(furan-3-yl)ethanamine, is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[8] Amine hydrochlorides are generally less corrosive than their free base counterparts but should still be handled with care.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[18]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[18]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Protect from moisture. Amine salts should not be stored in the same cabinet as strong bases.[19]

-

Recommended Temperature: For long-term stability, storage at 2-8°C, protected from light, is advisable for related compounds and is a good practice for this material.[20]

References

-

PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Retrieved from [Link]

-

Cui, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. Retrieved from [Link]

-

Mamedov, I. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Orient J Chem. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

- Google Patents. (n.d.). WO2018060512A1 - Process for preparing chiral amines.

-

Mamedov, I. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Retrieved from [Link]

-

Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Scientific Research. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

Mamedov, I. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Retrieved from [Link]

-

BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

-

Li, H., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Retrieved from [Link]

-

Tan, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]

- Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.

-

ChemSrc. (n.d.). 2-(Furan-3-yl)ethanamine hydrochloride. Retrieved from [Link]

Sources

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2287239-47-6|(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1-(Furan-3-yl)ethanamine | C6H9NO | CID 11804704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 15. hmdb.ca [hmdb.ca]

- 16. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 17. 2-(Furan-3-yl)ethan-1-amine | C6H9NO | CID 15721844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 20. 2-(Furan-3-yl)ethanamine hydrochloride | CAS#:1989672-71-0 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Molecular Weight of 1-(Furan-3-yl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of 1-(Furan-3-yl)ethan-1-amine hydrochloride, a crucial parameter for researchers in medicinal chemistry and drug development. Understanding this fundamental chemical property is essential for accurate experimental design, stoichiometric calculations, and the interpretation of analytical data. This document will delve into the molecular composition, the methodology for calculating its molecular weight, and the practical implications in a research setting.

Molecular Structure and Composition

This compound is the hydrochloride salt of the parent compound, 1-(furan-3-yl)ethanamine. The chemical structure consists of a furan ring substituted at the 3-position with an ethylamine group. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

The chemical formula for this compound is C₆H₁₀ClNO[1][2]. This formula indicates that each molecule is composed of:

-

Six Carbon (C) atoms

-

Ten Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

One Nitrogen (N) atom

-

One Oxygen (O) atom

The presence of the hydrochloride salt is critical as it significantly impacts the compound's physical and chemical properties, including its molecular weight, solubility, and stability, compared to its free base form, 1-(furan-3-yl)ethanamine (C₆H₉NO)[3][4].

Figure 1: 2D representation of the ionic interaction in this compound.

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms present in the molecular formula. The atomic weights used for this calculation are based on the isotopic composition of the elements as they naturally occur.

The molecular formula is C₆H₁₀ClNO .

The calculation is as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

(6 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) = 147.60 g/mol

This calculated value aligns with the molecular weight provided by chemical suppliers and databases.[1][2][5]

Table 1: Atomic and Molecular Weight Data

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 147.605 |

Note: The final molecular weight is often rounded to two decimal places, resulting in 147.60 g/mol or 147.61 g/mol depending on the rounding of atomic weights. A more precise value is 147.6027 g/mol .[1]

Significance in a Research Context

An accurate understanding of the molecular weight is fundamental for several reasons:

-

Stoichiometric Calculations: In chemical synthesis, precise amounts of reactants are required to achieve desired product yields. All molar calculations rely on accurate molecular weights.

-

Solution Preparation: Preparing solutions of known concentrations (e.g., molarity) is a routine and critical task in a laboratory. The molecular weight is a direct input for these calculations.

-

Analytical Chemistry: Techniques such as mass spectrometry determine the mass-to-charge ratio of molecules, which is directly related to the molecular weight. This allows for the identification and characterization of compounds.

-

Pharmacology and Drug Development: The dosage of a potential drug is based on its mass. Understanding the molecular weight is essential for determining the number of molecules being administered.

Experimental Verification of Molecular Weight

While the molecular weight can be calculated from the chemical formula, it is often experimentally verified to confirm the identity and purity of a synthesized or purchased compound. High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose.

Protocol: Molecular Weight Verification by Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of approximately 100 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

Instrumentation and Method:

-

Utilize an ESI-MS system, which is well-suited for analyzing polar and ionic compounds.

-

Set the ion source to positive ion mode to detect the protonated molecule [M+H]⁺. In this case, the molecule is already a salt, and the cationic species, [C₆H₁₀NO + H]⁺, will be observed.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for instance, m/z 50-500.

-

The expected m/z value for the cationic species (the free base) would be approximately 112.08, corresponding to the molecular formula C₆H₁₀NO⁺.

-

The high-resolution measurement will provide a highly accurate mass, which can be used to confirm the elemental composition.

-

Figure 2: Workflow for experimental verification of molecular weight using ESI-MS.

Conclusion

The molecular weight of this compound is a cornerstone piece of data for any researcher working with this compound. A thorough understanding of its derivation from the molecular formula, C₆H₁₀ClNO, and its practical application in the laboratory ensures the integrity and reproducibility of experimental work. The calculated molecular weight of approximately 147.60 g/mol serves as a critical parameter for a wide range of scientific endeavors, from chemical synthesis to pharmacological evaluation.

References

-

PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2287239-47-6|(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-(Furan-3-yl)ethanamine | C6H9NO | CID 11804704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Furan-3-yl)ethan-1-amine hydrochloride | C6H10ClNO | CID 122164396 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride

This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-(Furan-3-yl)ethan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The furan scaffold is a privileged structure in numerous biologically active compounds, and its incorporation into chiral amines offers a versatile platform for the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data interpretation.

Introduction: The Significance of Furan-Containing Amines

The furan ring system is a five-membered aromatic heterocycle that serves as a bioisostere for other aromatic groups, such as phenyl rings. This substitution can favorably alter a molecule's steric and electronic properties, potentially enhancing metabolic stability, receptor binding, and overall bioavailability.[3] Consequently, furan derivatives are integral components of a wide array of pharmaceuticals, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4] The synthesis of chiral amines, such as 1-(Furan-3-yl)ethan-1-amine, provides a key entry point for introducing the furan moiety into complex molecular architectures, making it a highly sought-after intermediate in drug discovery.[5][6]

Strategic Approach to Synthesis

The most direct and efficient pathway to this compound is through the reductive amination of the corresponding ketone, 1-(Furan-3-yl)ethanone. This guide will detail this primary route, as well as a reliable method for the synthesis of the ketone precursor, should it not be commercially available.

The overall synthetic strategy can be visualized as a two-stage process:

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. news.umich.edu [news.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride: A Chiral Building Block for Novel Therapeutics

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural combination of a chiral ethylamine group and a furan-3-yl moiety makes it an invaluable synthon for creating complex heterocyclic molecules with significant biological activity. This guide provides a comprehensive overview of the essential properties, synthesis, and applications of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride, with a focus on its role in the synthesis of c-KIT kinase inhibitors. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering detailed protocols and expert insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of Chiral Furan Amines

Chiral amines are foundational components in a vast array of pharmaceuticals, with over 40% of commercial drugs containing this critical functional group[1]. The stereochemistry of these amines is often paramount to their biological activity and safety profile. The furan ring, a five-membered aromatic heterocycle, is also a privileged scaffold in drug design, frequently employed as a bioisostere for phenyl rings to modulate metabolic stability, receptor binding, and overall bioavailability[2]. The convergence of these two key structural motifs in (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride creates a versatile and highly valuable intermediate for the synthesis of novel drug candidates. Its application in the development of potent and selective kinase inhibitors underscores its significance in modern oncology research.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(furan-3-yl)ethan-1-amine hydrochloride | [3] |

| CAS Number | 1196154-46-7 | [4] |

| Molecular Formula | C₆H₁₀ClNO | [4] |

| Molecular Weight | 147.60 g/mol | [4] |

| Appearance | (Expected to be a crystalline solid) | - |

| Purity | Typically ≥95% | [3][4] |

| Melting Point | Not publicly available | - |

| Solubility | Not publicly available | - |

Structural Formula:

Caption: 2D Structure of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride

Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(Furan-3-yl)ethan-1-amine

The racemic amine is typically prepared via a reductive amination of the corresponding ketone, 1-(furan-3-yl)ethanone. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the amine.

Caption: General workflow for the synthesis of racemic 1-(furan-3-yl)ethan-1-amine.

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 1-(furan-3-yl)ethanone (1.0 eq) and an ammonia source such as ammonium acetate (excess, e.g., 10 eq) in a suitable solvent like methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution. These reducing agents are preferred as they are selective for the imine in the presence of the ketone.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the careful addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the racemic 1-(furan-3-yl)ethan-1-amine.

Chiral Resolution of (S)-1-(Furan-3-yl)ethan-1-amine

The separation of the (S)-enantiomer from the racemic mixture is achieved through diastereomeric salt formation using a chiral resolving agent. Derivatives of tartaric acid are commonly employed for the resolution of chiral amines[5][6].

Caption: Workflow for the chiral resolution of 1-(furan-3-yl)ethan-1-amine.

Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 1-(furan-3-yl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve the chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine will preferentially crystallize out of the solution upon standing or cooling. The choice of solvent and temperature profile is critical for efficient resolution.

-

Isolation: Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add a base, such as 1 M sodium hydroxide, and stir until the solid dissolves.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (S)-1-(furan-3-yl)ethan-1-amine. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Protocol: Salt Formation

-

Dissolution: Dissolve the purified (S)-1-(furan-3-yl)ethan-1-amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride as a crystalline solid.

Spectroscopic Characterization (Predicted)

¹H NMR (in D₂O):

-

Furan Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the furan ring.

-

Methine Proton (-CH): A quartet adjacent to the methyl group and the amine (δ 4.0-4.5 ppm).

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton (δ 1.5-2.0 ppm).

¹³C NMR (in D₂O):

-

Furan Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Methine Carbon (-CH): A signal in the aliphatic region (δ 45-55 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ 15-25 ppm).

FT-IR (KBr Pellet):

-

N-H Stretch: Broad absorption band from the ammonium salt (R-NH₃⁺) in the region of 2500-3000 cm⁻¹.

-

C-H Stretch: Aliphatic and aromatic C-H stretching vibrations around 2850-3100 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching from the furan ring around 1500-1600 cm⁻¹.

-

C-O Stretch: Characteristic furan C-O-C stretching vibrations.

Mass Spectrometry (ESI+):

-

[M+H]⁺: The mass spectrum would be expected to show a prominent peak corresponding to the protonated free amine at m/z 112.07.

Applications in Drug Discovery: A Key Intermediate for c-KIT Kinase Inhibitors

(S)-1-(Furan-3-yl)ethan-1-amine is a documented key intermediate in the synthesis of novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which are potent inhibitors of the c-KIT kinase[5]. Mutations in the c-KIT receptor tyrosine kinase are known drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs)[5][7]. The development of selective inhibitors for these mutated kinases is a critical area of cancer research.

The synthesis of these inhibitors involves the coupling of (S)-1-(Furan-3-yl)ethan-1-amine with a substituted pyrimidine core, followed by further elaboration to the final imidazo[1,2-a]pyridine structure. The specific stereochemistry of the amine is crucial for the desired biological activity and binding affinity to the target kinase.

Safety, Handling, and Storage

Appropriate safety precautions must be observed when handling (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride and its free amine precursor.

Hazard Identification (based on the free amine):

-

GHS Pictograms: Harmful/Irritant[3].

-

Hazard Statements:

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a highly valuable chiral building block with demonstrated utility in the synthesis of advanced pharmaceutical intermediates, particularly for targeted cancer therapies. Its synthesis, while requiring careful stereochemical control, is achievable through established methods of reductive amination and chiral resolution. This guide provides the foundational knowledge and procedural insights necessary for researchers to effectively utilize this important compound in their drug discovery and development programs.

References

-

(S)-1-(Furan-3-yl)ethan-1-amine - Fluorochem.

-

1-(Furan-3-yl)ethan-1-amine hydrochloride | CymitQuimica.

-

1-(Furan-3-yl)ethanamine | C6H9NO | CID 11804704 - PubChem.

-

2-(Furan-3-yl)ethan-1-amine - PubChem.

-

2-(Furan-3-yl)ethan-1-amine hydrochloride | C6H10ClNO | CID 122164396 - PubChem.

-

2-(Furan-3-yl)ethanamine hydrochloride | CAS#:1989672-71-0 | Chemsrc.

-

Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - NIH.

-

WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.

-

(PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate.

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed.

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH.

-

CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.

-

Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives.

-

The Potential of c-KIT Kinase inhibitors in Cancer Treatment - ACS Publications.

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - ResearchGate.

-

c-Kit inhibitor - Protein Tyrosine Kinase - Selleck Chemicals.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org.

-

WO2021003517A1 - Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin.

-

Synthesis of chiral 2(5H)-furanone derivatives with 1,3-butadiyne structure - ResearchGate.

-

2287239-47-6|(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride - BLDpharm.

-

Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine - ResearchGate.

-

Iridium(III)-Catalyzed One-Pot Synthesis of Planar Chiral Emissive Materials through C−H Activation - ResearchGate.

-

WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database.

-

Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor | Blood | American Society of Hematology - ASH Publications.

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI.

-

Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI.

-

Physicochemical and pharmacological study of some newly synthesized furan imine Derivatives - ResearchGate.

-

US4288443A - Substituted furan compounds and pharmaceutical compositions containing them - Google Patents.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Purity Analysis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its therapeutic efficacy and safety.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even induce severe adverse effects.[1] This principle underscores the regulatory and scientific necessity for the development of enantiopure pharmaceuticals. The U.S. Food and Drug Administration (FDA) guidelines, for instance, mandate the characterization of the absolute stereochemistry of chiral drug candidates early in the development process to ensure the validity of subsequent analyses. This technical guide provides an in-depth exploration of the methodologies for assessing the chiral purity of 1-(Furan-3-yl)ethan-1-amine hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents.

Introduction to this compound

1-(Furan-3-yl)ethan-1-amine is a primary amine containing a chiral center at the carbon adjacent to the furan ring. Its hydrochloride salt is a common form for handling and formulation. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous biologically active compounds. The precise control and accurate measurement of the enantiomeric composition of this compound are paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO | |

| Molecular Weight | 147.60 g/mol | |

| InChI Key | VAUYLMGGLPAIED-UHFFFAOYSA-N | |

| Appearance | Solid (typical) | General Knowledge |

Analytical Strategies for Chiral Purity Determination

The enantiomers of this compound, having identical physical and chemical properties in an achiral environment, necessitate the use of a chiral environment for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely adopted techniques for this purpose.

The Principle of Chiral Recognition on Stationary Phases

Chiral recognition in chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different energies. This difference in interaction energy results in varying retention times for the two enantiomers, enabling their separation.

Recommended Analytical Techniques

Chiral HPLC is a robust and versatile technique for the enantioselective analysis of a wide range of compounds, including primary amines.[2] The choice of the chiral stationary phase is the most critical parameter for achieving a successful separation.

-

Chiral Stationary Phases (CSPs): For furan-containing chiral compounds and primary amines, polysaccharide-based and cyclodextrin-based CSPs are highly effective.

-

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable CSPs that often provide excellent enantioselectivity for a wide range of racemates.[2]

-

Cyclodextrin-based CSPs: These are particularly effective for the separation of aromatic compounds, including those with furan rings, through the formation of inclusion complexes. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have shown success in separating chiral furan derivatives.

-

Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced solvent consumption, and often superior resolution for basic compounds.[3][4] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol, ethanol).

-

Advantages for Primary Amines: SFC can provide better peak shapes for basic analytes like 1-(Furan-3-yl)ethan-1-amine compared to normal-phase HPLC, reducing the need for strong mobile phase additives that can sometimes compromise the stability of the stationary phase.

Experimental Protocols for Chiral Purity Analysis

The following protocols are designed as a starting point for the method development and validation for the chiral purity analysis of this compound. Optimization will likely be required based on the specific instrumentation and desired performance characteristics.

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase diluent to obtain a concentration of approximately 1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

-

Racemic Mixture: If a racemic standard is available, prepare a solution at approximately 1 mg/mL to confirm the elution order and resolution of the enantiomers. If not, a racemic mixture can often be synthesized for method development purposes.

Chiral HPLC Method

Workflow for Chiral HPLC Method Development:

Caption: A streamlined workflow for chiral HPLC method development.

Illustrative Protocol:

-

Column: A polysaccharide-based chiral stationary phase such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) or a cyclodextrin-based column like hydroxypropyl-β-cyclodextrin.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) or a combination of an acid and a base (e.g., trifluoroacetic acid/triethylamine) can significantly improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a wavelength where the furan ring absorbs (e.g., 220 nm).

-

Injection Volume: 10 µL

Causality Behind Choices:

-

The non-polar/alcohol mobile phase is a standard for normal-phase chiral separations on polysaccharide CSPs, promoting the necessary interactions for enantiomeric recognition.

-

The basic additive is crucial to prevent peak tailing of the primary amine by interacting with acidic silanol groups on the silica support of the CSP.

Chiral SFC Method

Workflow for Chiral SFC Method Development:

Caption: A systematic approach for developing a chiral SFC method.

Illustrative Protocol:

-

Column: An immobilized polysaccharide-based chiral stationary phase is recommended for its broader solvent compatibility and robustness.

-

Mobile Phase: Supercritical CO₂ and an alcohol co-solvent (e.g., methanol) with a basic additive.

-

Gradient: A typical starting point would be a gradient from 5% to 40% co-solvent over 5-10 minutes.

-

Additive: 0.1-0.5% of a basic modifier such as diethylamine or isopropylamine in the co-solvent.[5]

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 220 nm.

Causality Behind Choices:

-

The immobilized CSP allows for a wider range of co-solvents and additives to be screened without damaging the stationary phase.

-

The basic additive is essential to ensure good peak shape for the primary amine in the acidic environment created by CO₂ under pressure.

-

Higher temperatures can improve efficiency and reduce analysis time in SFC.

Method Validation According to ICH Guidelines

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution (Rs) between the enantiomer peaks should be > 1.5. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for the desired enantiomer. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For the undesired enantiomer, from the Limit of Quantitation (LOQ) to a specified upper limit (e.g., 120% of the specification limit). |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the undesired enantiomer spiked into the desired enantiomer should be within 90-110%. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 5% for the undesired enantiomer at the specification limit. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and peak area RSD should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |

Potential Pitfalls and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Resolution | - Inappropriate CSP- Suboptimal mobile phase composition | - Screen different types of CSPs (polysaccharide, cyclodextrin).- Optimize the mobile phase modifier and additive concentration. |

| Peak Tailing | - Secondary interactions with the silica support- Inappropriate mobile phase pH | - Increase the concentration of the basic additive (e.g., DEA).- For HPLC, consider using a buffer in the mobile phase. |

| Irreproducible Retention Times | - Column equilibration issues- Temperature fluctuations | - Ensure the column is fully equilibrated before each injection.- Use a column oven to maintain a constant temperature. |

| Ghost Peaks | - Contamination of the mobile phase or injector | - Use fresh, high-purity solvents.- Implement a needle wash step in the injection sequence. |

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from this important building block. This guide has provided a comprehensive overview of the analytical strategies, with a focus on chiral HPLC and SFC, for achieving this. By understanding the principles of chiral recognition and systematically developing and validating the analytical method, researchers and drug development professionals can confidently and accurately assess the enantiomeric composition of this key chiral amine. The provided protocols and troubleshooting guide serve as a practical resource for establishing a robust and reliable chiral purity assay.

References

-

A dramatic and beneficial effect of ethanesulfonic acid (ESA) on the chiral HPLC separation of basic compounds. (2025). ResearchGate. Retrieved from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 51(2), 135-147. Retrieved from [Link]

-

A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. Retrieved from [Link]

-

1-(Furan-3-yl)ethanamine. PubChem. Retrieved from [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC North America, 32(9), 682-693. Retrieved from [Link]

-

Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. (2022). Molecules, 27(16), 5184. Retrieved from [Link]

-

University of Lille Researchers Separate Enantiomers Using SFC Method. (2025). Spectroscopy Online. Retrieved from [Link]

-

Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (2004). Journal of Chromatography A, 1031(1-2), 159-170. Retrieved from [Link]

-

Chiral resolution and bioactivity of enantiomeric furofuran lignans from Juglans mandshurica Maxim. (2019). Natural Product Research, 33(6), 844-851. Retrieved from [Link]

-

SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. Retrieved from [Link]

-

2-(Furan-3-yl)ethan-1-amine hydrochloride. PubChem. Retrieved from [Link]

-

Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. (2021). Separations, 8(1), 5. Retrieved from [Link]

-

Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. (2016). Journal of Pharmaceutical and Biomedical Analysis, 125, 229-236. Retrieved from [Link]

-

2-(Furan-3-yl)ethanamine hydrochloride. Chemsrc. Retrieved from [Link]

Sources

Spectroscopic data of 1-(Furan-3-yl)ethan-1-amine hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Furan-3-yl)ethan-1-amine hydrochloride

As a Senior Application Scientist, the rigorous and unambiguous characterization of chemical entities is a foundational pillar of successful research and development, particularly within the pharmaceutical and fine chemical industries. This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, a heterocyclic building block with potential applications in medicinal chemistry. The structural confirmation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological screening data.

This document is structured to provide not just the data, but the underlying scientific rationale for the expected spectral features, empowering researchers to interpret their own experimental results with confidence. The methodologies described are based on established, robust analytical techniques that form the core of modern chemical characterization.

Molecular Structure and Analytical Overview

This compound possesses a unique combination of a 3-substituted furan ring, a chiral ethylamine side chain, and an amine hydrochloride salt. Each of these features imparts distinct and predictable signatures in various spectroscopic analyses. The protonation of the primary amine to form the hydrochloride salt is a critical structural feature that significantly influences both its NMR and IR spectra.

The molecular formula for the hydrochloride salt is C₆H₁₀ClNO with a molecular weight of approximately 147.60 g/mol .[1][2] The free base form has a molecular formula of C₆H₉NO and a molecular weight of approximately 111.14 g/mol .[3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the specific substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. The electron-withdrawing nature of the furan's oxygen atom and the positively charged ammonium group will cause adjacent protons to shift downfield.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Insights |

|---|---|---|---|---|

| H5 (Furan) | ~7.8 | t | ~1.8 | Furan proton adjacent to oxygen. |

| H2 (Furan) | ~7.6 | s | - | Furan proton adjacent to the substituent. |

| H4 (Furan) | ~6.5 | dd | ~1.8, ~0.8 | Furan proton between two carbons. |

| CH (α-carbon) | ~4.4 | q | ~6.8 | Methine proton, coupled to the adjacent methyl group. |

| NH₃⁺ | ~8.5 - 9.5 | br s | - | Broad signal due to quadrupole broadening and exchange. Disappears on D₂O shake. |

| CH₃ (β-carbon) | ~1.6 | d | ~6.8 | Methyl protons, appearing as a doublet due to coupling with the single methine proton. |

Rationale for Predictions: The chemical shifts for furan protons are well-documented.[5][6] In 3-substituted furans, H2 and H5 are typically the most downfield, while H4 is the most upfield.[7][8][9] The presence of the electron-withdrawing ammonium group on the adjacent carbon will further deshield the furan protons and the α-proton (CH).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended to observe the exchangeable NH₃⁺ protons).

-

Instrument Configuration: Utilize a ≥400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ 2.50 ppm).

-

Confirmation: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the assignment of the NH₃⁺ peak, which should disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| C5 (Furan) | ~144 | Furan carbon adjacent to oxygen. |

| C2 (Furan) | ~141 | Furan carbon adjacent to oxygen. |

| C3 (Furan) | ~125 | The substituted furan carbon, signal intensity may be lower. |

| C4 (Furan) | ~110 | Furan carbon between two carbons. |

| CH (α-carbon) | ~45 | Aliphatic carbon attached to the nitrogen. |

| CH₃ (β-carbon) | ~20 | Aliphatic methyl carbon. |

Rationale for Predictions: The chemical shifts for carbons in furan rings are well-established, with carbons adjacent to the oxygen (C2 and C5) appearing furthest downfield.[10][11] The substituent effects on the furan ring carbons are also predictable.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic peaks will be those associated with the ammonium (NH₃⁺) group.

Table 3: Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |

|---|---|---|---|

| N-H Stretch | 3200 - 2800 | Strong, very broad | Ammonium Salt (NH₃⁺) |

| C-H Stretch (Furan) | ~3120 | Medium, sharp | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2980 - 2900 | Medium | Aliphatic C-H |

| N-H Bend (Asymmetric) | ~1600 | Medium-Strong | Ammonium Salt (NH₃⁺) |

| N-H Bend (Symmetric) | ~1500 | Medium-Strong | Ammonium Salt (NH₃⁺) |

| C=C Stretch | ~1580, ~1510 | Medium | Furan Ring |

| C-O-C Stretch | ~1150 | Strong | Furan Ring |

Trustworthiness of Assignments: The presence of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region is a hallmark characteristic of an amine salt and distinguishes it from a free primary amine, which would show two sharper bands around 3400-3250 cm⁻¹.[13][14][15][16] The N-H bending modes are also highly diagnostic.[17]

Caption: A typical workflow for acquiring an Attenuated Total Reflectance (ATR) IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, further structural information. For this ionic compound, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.

Expected Mass Spectrum (ESI+)

-